molecular formula C10H7BrClNO B1371712 4-Bromo-8-chloro-5-methoxyquinoline CAS No. 1189107-37-6

4-Bromo-8-chloro-5-methoxyquinoline

Cat. No. B1371712
M. Wt: 272.52 g/mol
InChI Key: BCCYFKPZAHJIKQ-UHFFFAOYSA-N
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Description

“4-Bromo-8-chloro-5-methoxyquinoline” is a chemical compound with the empirical formula C10H7BrClNO . It has a molecular weight of 272.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is BrC1=C (C (OC)=CC=C2Cl)C2=NC=C1 . The InChI representation is 1S/C10H7BrClNO/c1-14-8-3-2-7 (12)10-9 (8)6 (11)4-5-13-10/h2-5H,1H3 .

Scientific Research Applications

Chemosensor Development

4-Bromo-8-chloro-5-methoxyquinoline and its derivatives have been explored in the development of chemosensors. A notable example is the study of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which showed selective response to Cd2+ ions, making it potentially useful in measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Synthesis and Characterization

The compound has been the subject of various synthetic and characterization studies. For instance, the synthesis of 4-Chloro-8-methoxyquinoline was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate, providing insights into reaction conditions and product confirmation through NMR and MS (Jiang Jia-mei, 2010).

Reactivity and Compound Formation

Studies have also focused on understanding the reactivity of the quinoline ring system. Bromoquinolines, including 5-bromo-3-methoxyquinoline, were used to synthesize biaryl systems, revealing significant differences in reactivity based on the electron distribution around the quinoline ring-system (Håheim et al., 2019).

Antimicrobial Research

Some derivatives of 4-Bromo-8-chloro-5-methoxyquinoline have shown promising antimicrobial properties. For instance, the synthesis of 4-chloro-8-methoxyquinoline-2(1H)-one and its characterization indicated good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).

Molecular Docking Studies

Molecular docking studies involving derivatives of this compound have been conducted to understand inhibitory activity against targets like DNA gyrase and Lanosterol 14 α-demethylase. Such research contributes to the understanding of how these compounds interact with biological targets at the molecular level (Murugavel et al., 2017).

Synthesis of Antibiotics

Research into the synthesis of halogenated quinolines, including derivatives of 4-Bromo-8-chloro-5-methoxyquinoline, has been significant in the field of antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of novel antibiotics (Flagstad et al., 2014).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318 . The precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . The compound is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-bromo-8-chloro-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYFKPZAHJIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670952
Record name 4-Bromo-8-chloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-chloro-5-methoxyquinoline

CAS RN

1189107-37-6
Record name 4-Bromo-8-chloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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